molecular formula C10H12BrO4P B14620454 Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate CAS No. 57057-08-6

Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate

Cat. No.: B14620454
CAS No.: 57057-08-6
M. Wt: 307.08 g/mol
InChI Key: KRKGGCLXJILZNO-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a 4-bromophenyl and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate typically involves the reaction of dimethyl phosphite with 4-bromobenzaldehyde under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like toluene, with the reaction carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phosphonates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The bromophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-(4-chlorophenyl)-2-oxoethyl]phosphonate
  • Dimethyl [2-(4-fluorophenyl)-2-oxoethyl]phosphonate
  • Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate

Uniqueness

Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate is unique due to the presence of the bromine atom, which can be selectively substituted, providing a versatile platform for further functionalization. This makes it particularly valuable in synthetic chemistry and drug development .

Properties

CAS No.

57057-08-6

Molecular Formula

C10H12BrO4P

Molecular Weight

307.08 g/mol

IUPAC Name

1-(4-bromophenyl)-2-dimethoxyphosphorylethanone

InChI

InChI=1S/C10H12BrO4P/c1-14-16(13,15-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3

InChI Key

KRKGGCLXJILZNO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C1=CC=C(C=C1)Br)OC

Origin of Product

United States

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